![molecular formula C24H30N2O4S B2394466 N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1030142-29-0](/img/structure/B2394466.png)
N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a phenyl group, a sulfonyl group, and a carboxamide group. These groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could have a complex 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the compound a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonyl group could affect its acidity, while the methoxy group could influence its solubility .Scientific Research Applications
Phase II Trial in Advanced Malignancies
N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, also known as CI-921, is an anilinoacridine derivative that has shown activity in experimental solid tumors. A multicenter phase II trial investigated its efficacy in patients with various solid tumors, including cancers of the breast, stomach, pancreas, and lung, among others. The study involved administering CI-921 intravenously over 1–2 hours on specific days of a 35-day course, with dosage adjustments based on tolerance. The principal toxicities observed included leukopenia, marked phlebitis, and mild nausea and vomiting, with some responses noted in breast cancer and non-small cell lung cancer patients (Sklarin et al., 1992).
Chemical Synthesis
The compound's relevance extends beyond clinical trials to chemical synthesis, where derivatives and related compounds have been synthesized and studied for various pharmacological activities. For example, research into α,β-unsaturated N-methoxy-N-methylamides, which share structural similarities with N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, involves synthesizing these compounds for potential applications in medicinal chemistry and drug development (Beney et al., 1998).
Blood-Brain Barrier and Liver Penetration
Another significant aspect of the scientific research into N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide and its analogs concerns their ability to penetrate the blood-brain barrier. This characteristic is crucial for the development of drugs intended to act within the central nervous system. Studies have compared the blood-brain barrier penetration of CI-921 with other acridine antitumor drugs, highlighting the potential for these compounds to be used in treating brain-related conditions (Cornford et al., 2004).
Safety and Hazards
properties
IUPAC Name |
N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-19-9-10-23(30-3)22(17-19)18-25(2)24(27)21-11-14-26(15-12-21)31(28,29)16-13-20-7-5-4-6-8-20/h4-10,13,16-17,21H,11-12,14-15,18H2,1-3H3/b16-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFAYGNGIXKPCV-DTQAZKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN(C)C(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)CN(C)C(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.